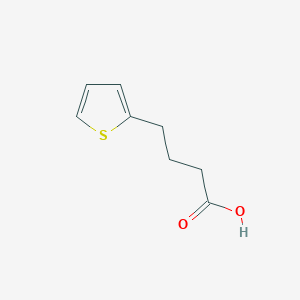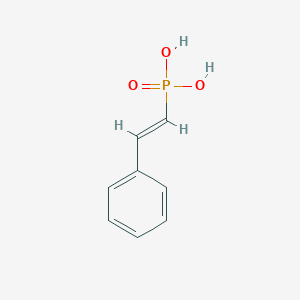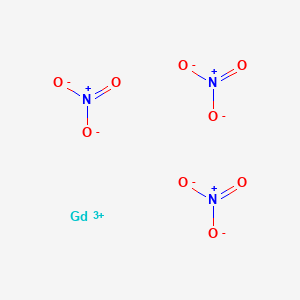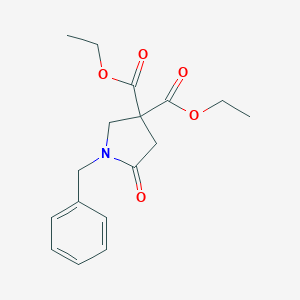
4,4'-Dichloro-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.074 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Mécanisme D'action
- Interaction with Targets : When coordinated to a [Ru]2+ center, 4,4’-DDBP undergoes a profound change in chemical reactivity. While uncoordinated, it is relatively unreactive toward nucleophiles. However, upon coordination, the chlorine atoms become susceptible to nucleophilic displacement .
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Dichloro-2,2’-bipyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 2,2’-bipyridine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 4’ positions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-2,2’-bipyridine may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dichloro-2,2’-bipyridine .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: As a ligand, 4,4’-Dichloro-2,2’-bipyridine forms coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate substitution reactions.
Coordination Complex Formation: Transition metal salts, such as palladium chloride (PdCl2) or copper sulfate (CuSO4), are used to form coordination complexes with 4,4’-Dichloro-2,2’-bipyridine.
Major Products Formed
Applications De Recherche Scientifique
4,4’-Dichloro-2,2’-bipyridine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: The parent compound without chlorine substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chlorine atoms.
4,4’-Dicarboxy-2,2’-bipyridine: A derivative with carboxyl groups at the 4 and 4’ positions.
Uniqueness
4,4’-Dichloro-2,2’-bipyridine is unique due to its chlorine substitutions, which enhance its reactivity and coordination properties. The presence of chlorine atoms allows for selective substitution reactions and the formation of stable coordination complexes with various metals . This makes it a valuable compound in both synthetic chemistry and materials science.
Propriétés
IUPAC Name |
4-chloro-2-(4-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRTSGCWBPLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170096 | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-41-0 | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


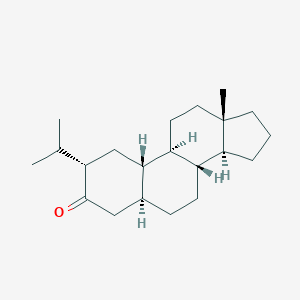


![Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI)](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)

